molecular formula C12H10BrNO B8644429 (4-Bromophenyl)(pyridin-3-yl)methanol

(4-Bromophenyl)(pyridin-3-yl)methanol

Cat. No.: B8644429
M. Wt: 264.12 g/mol
InChI Key: QPNDEHPTNNQRTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Bromophenyl)(pyridin-3-yl)methanol is a useful research compound. Its molecular formula is C12H10BrNO and its molecular weight is 264.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H10BrNO

Molecular Weight

264.12 g/mol

IUPAC Name

(4-bromophenyl)-pyridin-3-ylmethanol

InChI

InChI=1S/C12H10BrNO/c13-11-5-3-9(4-6-11)12(15)10-2-1-7-14-8-10/h1-8,12,15H

InChI Key

QPNDEHPTNNQRTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(C2=CC=C(C=C2)Br)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-Bromopyridine (0.4 ml, 4.0 mmol) was dissolved in 15 ml of tetrahydrofuran in an argon atmosphere. n-Butyllithium (1.58 M n-hexane solution, 2.4 ml, 3.8 mmol) was added to the solution at −78° C., and the mixture was stirred for 25 min. Subsequently, a solution of 502 mg (2.7 mmol) of 4-bromobenzaldehyde in tetrahydrofuran (2 ml) was added dropwise thereto at −78° C., and the mixture was stirred at −78° C. for one hr, was stirred under ice cooling for one hr, and was then stirred at room temperature for one hr. The reaction solution was diluted with 30 ml of ethyl acetate, and the diluted solution was washed with a saturated aqueous ammonium chloride solution. The aqueous layer was extracted twice with 5 ml of ethyl acetate. The organic layers were combined and were washed with 25% brine. The organic layer was dried over anhydrous sodium sulfate and was then filtered. The filtrate was concentrated under the reduced pressure, and the residue was purified by column chromatography on silica gel (n-hexane:ethyl acetate=1:1) to give 282 mg (yield 40%) of the title compound.
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step Two
Quantity
502 mg
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Yield
40%

Synthesis routes and methods II

Procedure details

Using the same protocol as described in example 22, step 1, 3-bromopyridine (482 μL, 5.0 mmol) was added to 4-bromobenzaldehyde (1.018 g, 5.5 mmol). The crude residue was chromatographed on silica gel using 1% NH4OH and 9% MeOH in dichloromethane to afford the title compound.
Quantity
482 μL
Type
reactant
Reaction Step One
Quantity
1.018 g
Type
reactant
Reaction Step Two

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